![molecular formula C10H9FN2 B1444773 8-Fluoro-2-methylquinolin-3-amine CAS No. 1259519-93-1](/img/structure/B1444773.png)
8-Fluoro-2-methylquinolin-3-amine
Overview
Description
Synthesis Analysis
Quinolines, including 8-Fluoro-2-methylquinolin-3-amine, are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The synthesis of 2-methylquinoline, a derivative of quinoline, has been reported using a modified Doebner–von Miller reaction protocol .
Molecular Structure Analysis
The molecular structure of 8-Fluoro-2-methylquinolin-3-amine consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H9FN2.ClH/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6;/h2-5H,12H2,1H3;1H .
Physical And Chemical Properties Analysis
8-Fluoro-2-methylquinolin-3-amine is a powder that is stored at room temperature .
Scientific Research Applications
Bio-Imaging
8-Fluoro-2-methylquinolin-3-amine: has potential applications in bio-imaging due to its fluorescent properties. It can be used in the development of fluorescent probes for cellular imaging, which is crucial for understanding cellular processes and disease progression . These probes can help in visualizing the concentration and movement of ions, proteins, and other biomolecules within cells.
Pharmaceuticals
In the pharmaceutical industry, 8-Fluoro-2-methylquinolin-3-amine can be a key intermediate in the synthesis of drugs. Its incorporation into pharmaceutical compounds can enhance their biological activity, increase bio-absorption, and improve half-life . The fluorine atom in particular is known for its ability to improve drug properties.
Chemical Synthesis
This compound is valuable in chemical synthesis, serving as a building block for various organic compounds. It can be used in the design and synthesis of novel chemical scaffolds, which are fundamental in the development of new drugs and materials .
Material Science
8-Fluoro-2-methylquinolin-3-amine: could play a role in material science, particularly in the development of new materials with specific optical or electronic properties. Its molecular structure may be beneficial in creating advanced materials for use in technology and industry .
Analytical Chemistry
In analytical chemistry, derivatives of 8-Fluoro-2-methylquinolin-3-amine can be utilized as reagents or indicators due to their fluorescent characteristics. They can aid in the detection and quantification of various substances through fluorescence-based methods .
Environmental Science
The environmental applications of 8-Fluoro-2-methylquinolin-3-amine are linked to its role in the synthesis of compounds that could potentially be used in environmental monitoring and remediation processes. Its derivatives may be involved in the detection of pollutants or in processes designed to mitigate environmental damage .
Safety and Hazards
8-Fluoro-2-methylquinolin-3-amine is harmful if swallowed, causes skin irritation, and causes serious eye irritation.
Future Directions
The future directions of research on 8-Fluoro-2-methylquinolin-3-amine and other quinoline derivatives are vast. There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
properties
IUPAC Name |
8-fluoro-2-methylquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARKJQHRKMYCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-methylquinolin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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